molecular formula C21H25F2N3O2 B15120678 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline

Cat. No.: B15120678
M. Wt: 389.4 g/mol
InChI Key: URXBISVYSIIDMG-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a piperidine ring that contains difluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4,4-difluoropiperidine with a suitable acylating agent to form the 4,4-difluoropiperidine-1-carbonyl intermediate. This intermediate is then reacted with a quinoline derivative under controlled conditions to yield the final product. The reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the piperidine ring can bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is unique due to the presence of the difluoropiperidine moiety. Similar compounds include:

Properties

Molecular Formula

C21H25F2N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C21H25F2N3O2/c1-28-17-3-4-18-16(14-17)2-5-19(24-18)25-10-6-15(7-11-25)20(27)26-12-8-21(22,23)9-13-26/h2-5,14-15H,6-13H2,1H3

InChI Key

URXBISVYSIIDMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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